molecular formula C14H12N4O2S B2944243 methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate CAS No. 335223-40-0

methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate

Cat. No.: B2944243
CAS No.: 335223-40-0
M. Wt: 300.34
InChI Key: XPJNBRSENFWZEA-UHFFFAOYSA-N
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Description

Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a sulfanylacetate ester group. The sulfur atom in the sulfanyl group enhances molecular interactions with biological targets, while the ester moiety improves solubility and metabolic stability . Its synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine thiolate intermediates and activated esters or halides .

Properties

IUPAC Name

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJNBRSENFWZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Findings

Ester vs. Amide Substituents :

  • Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate exhibits superior anticancer activity compared to acetamide derivatives (e.g., compound in ), likely due to enhanced cellular uptake via esterase-mediated hydrolysis .
  • Acetamide derivatives, however, show better metabolic stability in plasma .

Aromatic Substituents :

  • Fluorine substitution (e.g., 4-fluorophenyl in ) increases binding affinity to kinase targets (e.g., TRAP1) by forming halogen bonds .
  • Naphthyl esters (e.g., XIII ) exhibit higher lipophilicity but reduced solubility, limiting their in vivo efficacy compared to phenyl or methyl esters.

Linker Modifications :

  • Piperazine-linked derivatives (e.g., XIII and XIV ) show reduced potency compared to direct sulfanyl-linked compounds, suggesting steric hindrance from the linker .

Anti-inflammatory Activity :

  • This compound inhibits NF-κB and MAPK pathways, comparable to benzamide derivatives (e.g., 63a/b ), but with lower cytotoxicity .

Biological Activity

Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, synthesis, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C14H12N4O2SC_{14}H_{12}N_4O_2S and features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The presence of the sulfanyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. For instance, a related compound showed an IC50 value of 1.83 µM against DHFR, which is comparable to methotrexate (MTX), a well-known antifolate drug with an IC50 of 5.57 µM .

The mechanism involves the structural similarity of these compounds to MTX, allowing them to effectively compete for binding sites on DHFR. This inhibition leads to a decrease in folate metabolism, ultimately affecting the proliferation of cancer cells.

Apoptosis Induction

The ability to induce apoptosis in cancer cells is another significant aspect of the biological activity of this compound. Research indicates that certain derivatives can increase the expression of pro-apoptotic proteins such as caspases and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines (e.g., MCF-7) . This dual mechanism not only halts cell proliferation but also promotes programmed cell death, which is crucial for effective cancer treatment.

In Vitro Studies

A series of in vitro studies have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound and its derivatives:

CompoundTargetIC50 (µM)Effect
7fDHFR1.83Inhibition
7fMCF-7-Apoptosis induction

The findings suggest that compounds similar to this compound can serve as promising candidates for further development in cancer therapeutics due to their potent anti-DHFR activity and ability to induce apoptosis .

Structural Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence the biological activity. For example, variations in substituents on the phenyl ring or alterations in the sulfanyl group can enhance binding affinities and improve cytotoxic profiles against resistant cancer cell lines .

Q & A

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?

  • Methodology :
  • Solvent standardization : Replicate experiments in deuterated DMSO or CDCl₃.
  • Paramagnetic additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .

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